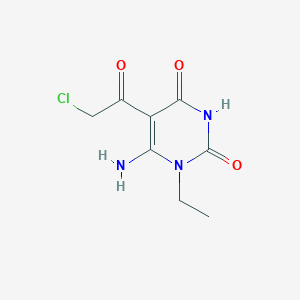

6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion peak at m/z 231.63 ([M]⁺).

- Fragment ions at m/z 194 (loss of Cl) and m/z 166 (loss of CO).

Comparative Analysis with Related Pyrimidine-2,4-Dione Derivatives

The chloroacetyl group differentiates this compound by enabling nucleophilic substitution reactions, unlike non-halogenated analogs. Additionally, the ethyl group enhances lipid solubility compared to methyl-substituted derivatives.

Propriétés

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-2-12-6(10)5(4(13)3-9)7(14)11-8(12)15/h2-3,10H2,1H3,(H,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUGGWIEWONRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)C(=O)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407100 | |

| Record name | 6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67130-67-0 | |

| Record name | 6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Synthesis Approaches

The preparation of 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS 67130-67-0) typically involves multi-step reactions leveraging chloroacetylation and heterocyclic ring formation. A foundational method involves the use of phosphorus oxychloride (POCl₃) for chlorination, followed by alcohol-mediated quenching and purification. For example, a related compound, 2,4-diamino-6-chloropyrimidine, is synthesized via reaction of 2,4-diamino-6-hydroxypyrimidine with POCl₃ at 105°C for 6 hours, followed by ethanol quenching and neutralization with ammonia. This approach highlights the importance of controlled reaction temperatures (90–110°C) and solvent recovery to minimize costs.

Key steps in classical methods often include:

- Chlorination : POCl₃ reacts with hydroxyl groups to introduce chlorine at specific positions.

- Quenching : Alcohol (e.g., ethanol) neutralizes excess POCl₃, enhancing safety compared to water-based methods.

- Purification : Ethyl acetate extraction and concentration yield the final product.

Structural Confirmation and Purity Assessment

Final products are validated using HPLC, NMR, and mass spectrometry . For example, 2,4-diamino-6-chloropyrimidine shows:

- ¹H NMR (DMSO-d₆) : δ 6.64 (s, NH₂), δ 6.42 (s, NH₂), δ 5.73 (s, Ar-H).

- ESI-MS : [M + H]⁺ = 145.1 (calculated).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective reagents and solvent recovery. For instance, using polyphosphoric acid instead of concentrated sulfuric acid reduces waste and improves recyclability. Ethyl acetate extraction minimizes product loss during purification.

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the chloroacetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while nucleophilic substitution can produce various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity :

Research indicates that compounds related to 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Research :

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways that are crucial for cancer cell survival .

Agricultural Applications

Pesticide Development :

The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to disrupt metabolic processes in pests has been documented, leading to effective pest control strategies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with a significant reduction observed at concentrations above 50 µg/mL after 48 hours.

Mécanisme D'action

The mechanism of action of 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-amino-5-carboxamidouracil: A precursor for 8-substituted xanthines.

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Used in the synthesis of pyrano[2,3-d]pyrimidine derivatives.

Uniqueness

6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups, which allow for diverse chemical modifications and potential applications in various fields. Its chloroacetyl group, in particular, provides a reactive site for nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Activité Biologique

6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS No. 67130-67-0) is a heterocyclic compound belonging to the pyrimidine family. It has garnered attention in pharmacological research due to its potential biological activities, particularly its effects on cell proliferation and enzyme inhibition. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chloroacetyl group attached to a pyrimidine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 219.64 g/mol |

| Melting Point | 140-142 °C |

| Solubility | Soluble in DMSO and DMF |

| CAS Number | 67130-67-0 |

This compound primarily exerts its biological effects through inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the phosphorylation of target proteins necessary for cell cycle progression, leading to:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with the G1/S transition in the cell cycle, effectively halting cell division.

Cellular Effects

Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : Studies demonstrated significant growth inhibition at concentrations as low as 10 µM.

- A549 (Lung Cancer) : A similar inhibitory effect was observed, suggesting broad-spectrum anticancer potential .

Anticancer Activity

A study conducted by evaluated the cytotoxic effects of several pyrimidine derivatives against human cancer cell lines. The results indicated that this compound exhibited potent anti-proliferative activity with IC50 values significantly lower than standard chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 | 8.5 | 85% |

| A549 | 9.0 | 78% |

| HeLa | 7.2 | 90% |

Mechanistic Insights

The mechanism behind its anticancer activity involves:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione, and how can reaction yields be optimized?

- Answer: Synthesis involves alkylation of the pyrimidine core using ethyl iodide and chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF). Key steps include maintaining low temperatures (0–5°C) during nitrosation and dropwise addition of reagents to minimize side reactions. Yields (42–78%) can be improved by optimizing stoichiometry and purification via recrystallization. Structural confirmation relies on ¹H/¹³C NMR and LC-MS analysis, with characteristic ethyl group signals (δ 1.2–1.4 ppm, triplet) and chloroacetyl carbonyl peaks (δ 160–170 ppm) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer: Use ¹H NMR to identify the ethyl group (δ 1.2–1.4 ppm, triplet) and chloroacetyl methylene (δ 4.0–4.2 ppm, singlet). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) and the chloroacetyl moiety. LC-MS provides molecular ion peaks (e.g., [M+H]⁺) matching theoretical m/z values. IR spectroscopy detects carbonyl stretches (~1680 cm⁻¹) and NH₂ vibrations (~3450 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for introducing the chloroacetyl group to the pyrimidine scaffold?

- Answer: DMF is preferred for alkylation due to its polar aprotic nature, facilitating nucleophilic substitution. Reactions are promoted by K₂CO₃ at 60–80°C for 6–12 hours. Chloroacetyl chloride is added dropwise to avoid excessive exothermicity. Workup involves quenching with ice-water and extraction with dichloromethane .

Advanced Research Questions

Q. How does the chloroacetyl group influence the electronic properties of the pyrimidine ring, and what implications does this have for further functionalization?

- Answer: The electron-withdrawing chloroacetyl group increases the electrophilicity of the pyrimidine C5 position, enabling nucleophilic attacks (e.g., thiol or amine conjugations). Computational studies (DFT) can model Fukui indices to predict reactive sites, guiding derivatization for biological activity. Experimental validation aligns with alkylation outcomes in DMF/K₂CO₃ systems .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing derivatives of this compound?

- Answer: Conflicting NMR signals may arise from tautomerism or solvent effects. Use deuterated DMSO for ¹H NMR to stabilize tautomers. Compare experimental data with computational predictions (e.g., Gaussian-based chemical shift calculations). Cross-validate with LC-MS/MS fragmentation patterns and IR carbonyl stretches .

Q. How can this compound serve as a precursor for biologically active thieno[2,3-d]pyrimidine derivatives?

- Answer: React the chloroacetyl group with thioacetamide in acetic acid to form thiazole rings, followed by benzylation or further alkylation. Biological evaluation (e.g., kinase inhibition assays) can assess activity, as seen in eEF-2K inhibitor studies. Purity is confirmed via HPLC (>98%) and X-ray crystallography for structural elucidation .

Q. What computational tools are effective in designing reaction pathways for novel derivatives of this compound?

- Answer: Quantum chemical calculations (e.g., Gaussian, ORCA) model reaction energetics and transition states. Machine learning (e.g., ICReDD’s reaction path search) identifies optimal conditions by integrating experimental and computational data. This reduces trial-and-error in developing conjugates (e.g., piperazine-linked derivatives) .

Methodological Notes

- Synthesis Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Recrystallize in ethanol/water for high-purity solids.

- Biological Assays: Use in vitro kinase assays (e.g., eEF-2K) with IC₅₀ determination via dose-response curves.

- Data Reproducibility: Document solvent batches and humidity levels, as moisture can hydrolyze the chloroacetyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.